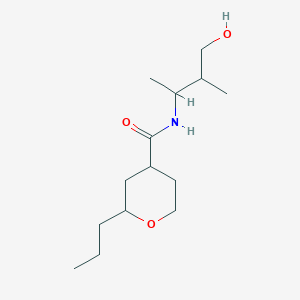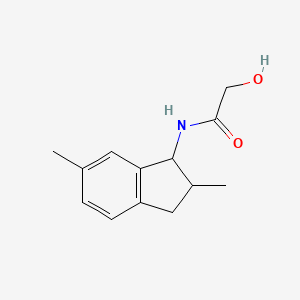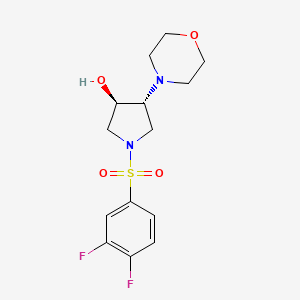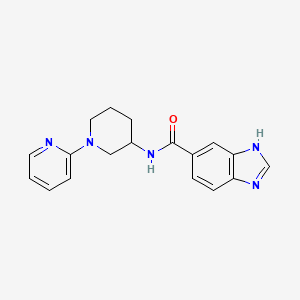![molecular formula C13H20N2O2 B6638141 N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide](/img/structure/B6638141.png)
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is synthesized using a specific method and has a mechanism of action that has been studied in detail. The biochemical and physiological effects of this compound have also been explored, along with its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide involves its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in the inflammatory response. By inhibiting these enzymes, N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide can reduce inflammation and oxidative stress in the body.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has several biochemical and physiological effects in the body. This compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also has antioxidant properties, which can protect cells from oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide in lab experiments is its ability to selectively inhibit COX-2 and iNOS activity. This allows researchers to study the effects of these enzymes on various physiological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide. One area of research could be the development of new drug candidates based on the structure of this compound. Another area of research could be the exploration of the potential therapeutic effects of this compound in the treatment of various diseases. Additionally, further studies could be conducted to explore the potential toxicity of this compound and its effects on different physiological processes.
Synthesis Methods
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide is synthesized using a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-pyridinemethanol with 2,3-dimethylbutyryl chloride in the presence of a base. This results in the formation of the intermediate product, 3-pyridinemethyl 2,3-dimethylbutyrate. The next step involves the hydrolysis of the ester group using a strong acid, which results in the formation of the final product, N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide.
Scientific Research Applications
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide has been studied for its potential applications in the medical field. One of the primary areas of research has been its use as a potential drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-4-9(2)10(3)13(17)15-12-7-14-6-5-11(12)8-16/h5-7,9-10,16H,4,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQLBDQREONFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C(=O)NC1=C(C=CN=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(hydroxymethyl)pyridin-3-yl]-2,3-dimethylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2,5-Difluorophenyl)-1-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]pyrrolidin-3-ol](/img/structure/B6638067.png)
![[6-Methyl-1-[(3-methylpyridin-2-yl)methyl]piperidin-2-yl]methanol](/img/structure/B6638074.png)
![(E)-1-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-3-(5-hydroxypyridin-3-yl)prop-2-en-1-one](/img/structure/B6638079.png)
![3-[[3-(1-hydroxyethyl)pyrrolidin-1-yl]methyl]-N-phenylbenzamide](/img/structure/B6638084.png)
![1-[3-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6638103.png)


![3-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-3-phenylbutanamide](/img/structure/B6638126.png)

![2-[1-(1-Ethyl-3,5-dimethylpyrazole-4-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B6638160.png)


![2H-benzotriazol-5-yl-[3-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6638170.png)
